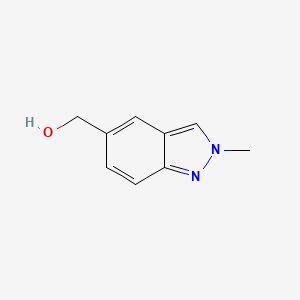

(2-Methyl-2H-indazol-5-yl)methanol

描述

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature protocols, providing a standardized framework for its chemical description. The compound's official IUPAC name is this compound, which clearly delineates the substitution pattern on the indazole ring system. The Chemical Abstracts Service has assigned the registry number 1159511-52-0 to this compound, ensuring its unique identification in chemical databases and literature.

The molecular formula C9H10N2O indicates the presence of nine carbon atoms, ten hydrogen atoms, two nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 162.19 grams per mole. The InChI (International Chemical Identifier) representation provides a machine-readable structural description: 1S/C9H10N2O/c1-11-5-8-4-7(6-12)2-3-9(8)10-11/h2-5,12H,6H2,1H3. This systematic identifier enables precise structural communication across different chemical databases and computational platforms.

The InChI Key QZYREQWDFMCGNO-UHFFFAOYSA-N serves as a fixed-length hash of the InChI string, facilitating rapid database searches and structural comparisons. The compound is also catalogued under the MDL number MFCD12028587, which provides additional identification within chemical inventory systems. The SMILES (Simplified Molecular Input Line Entry System) notation CN1C=C2C=C(CO)C=CC2=N1 offers a linear representation of the molecular structure that can be easily processed by chemical software applications.

Molecular Geometry and Conformational Isomerism

The molecular geometry of this compound exhibits characteristic features typical of substituted indazole systems, with the fused benzene-pyrazole ring system maintaining planarity while accommodating the pendant hydroxymethyl group at the 5-position. Crystallographic studies have revealed that the indazole core adopts a planar configuration, with the methyl substituent at the 2-position positioned out of the ring plane to minimize steric interactions with neighboring atoms.

The hydroxymethyl group at the 5-position introduces conformational flexibility through rotation around the carbon-carbon bond connecting the methanol moiety to the aromatic ring. Nuclear magnetic resonance studies have demonstrated that this rotational freedom results in multiple conformational states in solution, with the preferred conformation influenced by intramolecular hydrogen bonding interactions between the hydroxyl group and the nitrogen atoms of the indazole ring. The A2X coupling system observed in proton nuclear magnetic resonance spectra, with coupling constants of approximately 7.5 Hz, provides evidence for the dynamic nature of the hydroxymethyl group.

Computational studies employing density functional theory calculations at the B3LYP/6-311++G(d,p) level have provided detailed insights into the preferred conformational arrangements of the molecule. These calculations indicate that the most stable conformation features the hydroxyl group oriented to maximize favorable electrostatic interactions with the electron-rich regions of the indazole ring system. The conformational energy barriers between different rotational states have been calculated to be relatively low, typically less than 20 kJ/mol, indicating rapid interconversion between conformers at room temperature.

The three-dimensional molecular structure reveals important geometric parameters that influence the compound's chemical behavior. The bond lengths within the indazole ring system are consistent with aromatic character, while the carbon-oxygen bond of the hydroxymethyl group exhibits typical single bond characteristics. The bond angles around the 5-position carbon reflect the tetrahedral geometry expected for a substituted aromatic carbon, with slight deviations due to the electronic effects of the aromatic ring system.

Electronic Structure and Quantum Chemical Calculations

Comprehensive quantum chemical calculations have elucidated the electronic structure of this compound, revealing important insights into its chemical bonding and reactivity patterns. Gauge-invariant atomic orbital calculations performed at the B3LYP/6-311++G(d,p) level have provided accurate predictions of nuclear magnetic resonance chemical shifts, enabling reliable assignment of experimental spectra and validation of theoretical models.

The electronic structure analysis reveals that the indazole ring system exhibits characteristic aromatic stabilization, with delocalized π-electron density distributed across the fused ring system. The nitrogen atoms contribute to this electronic delocalization while maintaining their basic character, particularly the N2 nitrogen which participates in the aromatic sextet. The methyl substitution at the 2-position introduces electron-donating effects that slightly increase the electron density on the ring system, while the hydroxymethyl group at the 5-position acts as a weak electron-withdrawing substituent due to the electronegativity of the oxygen atom.

Molecular orbital analysis has identified the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, providing insights into the compound's electronic excitation properties and potential reactivity patterns. The calculated band gap energy indicates good electronic stability, suggesting resistance to unwanted decomposition under normal handling conditions. The frontier molecular orbitals show significant contribution from the indazole ring system, with lesser involvement of the hydroxymethyl substituent, indicating that chemical reactions are likely to occur preferentially at the aromatic ring positions.

Natural bond orbital analysis has quantified the electron distribution within the molecule, revealing the extent of charge transfer between different atomic centers. The nitrogen atoms carry partial negative charges as expected, while the carbon atoms of the aromatic ring exhibit varying degrees of positive charge depending on their electronic environment. The hydroxyl oxygen carries a substantial negative charge, making it a potential site for hydrogen bonding interactions and other intermolecular associations.

The calculation of electrostatic potential surfaces has mapped the regions of positive and negative electrostatic potential around the molecule, providing valuable information for understanding intermolecular interactions and molecular recognition processes. These calculations show that the nitrogen atoms and hydroxyl oxygen create regions of negative electrostatic potential that can serve as hydrogen bond acceptors, while certain aromatic hydrogen atoms exhibit positive potential suitable for weak hydrogen bonding interactions.

Comparative Analysis with Substituted Indazole Derivatives

The structural and electronic properties of this compound can be meaningfully compared with other substituted indazole derivatives to understand the influence of different substituent patterns on molecular behavior. Comparison with the closely related isomer (2-methyl-2H-indazol-3-yl)methanol reveals significant differences in both geometric and electronic characteristics, despite their identical molecular formulas.

The 3-substituted isomer exhibits different nuclear magnetic resonance spectral patterns, with distinct chemical shift values reflecting the altered electronic environment of the hydroxymethyl group. Specifically, the proton nuclear magnetic resonance spectrum of (2-methyl-2H-indazol-3-yl)methanol shows the hydroxymethyl protons at different chemical shifts compared to the 5-substituted derivative, indicating the substantial influence of substitution position on electronic shielding effects. The coupling patterns also differ, with the 3-substituted compound showing coupling between the hydroxymethyl protons and the aromatic proton at the 4-position, whereas the 5-substituted compound exhibits different long-range coupling relationships.

| Compound | Molecular Formula | Key Structural Feature | Nuclear Magnetic Resonance Pattern |

|---|---|---|---|

| This compound | C9H10N2O | 5-position hydroxymethyl | A2X system at 7.5 Hz |

| (2-Methyl-2H-indazol-3-yl)methanol | C9H10N2O | 3-position hydroxymethyl | Different coupling pattern |

| 2-Methyl-2H-indazol-5-ol | C8H8N2O | 5-position hydroxyl | No methylene bridge |

Studies of nitro-substituted indazole derivatives have provided additional comparative insights into the electronic effects of different substituents. The 4-nitro, 5-nitro, 6-nitro, and 7-nitro derivatives of indazole all exhibit distinct reactivity patterns when subjected to hydroxymethylation reactions with formaldehyde under acidic conditions. These studies revealed that the position of the nitro group significantly influences the regioselectivity of the hydroxymethylation reaction, with some derivatives yielding predominantly 1-substituted products while others produce mixtures of 1- and 2-substituted isomers.

The comparison with 2-methyl-2H-indazol-5-ol, which lacks the methylene bridge of the hydroxymethyl group, highlights the importance of the additional carbon atom in the substituent. This structural difference results in altered hydrogen bonding patterns and different conformational preferences, demonstrating how seemingly minor structural modifications can have significant effects on molecular properties.

Theoretical calculations comparing the stability of different substituted indazole derivatives have revealed that 1-substituted isomers are generally more thermodynamically stable than their 2-substituted counterparts by approximately 12-19 kJ/mol. This stability difference is attributed to more favorable electronic interactions in the 1-substituted configuration, where the substituent can participate in more effective orbital overlap with the aromatic system.

| Property | This compound | 4-Nitro Derivative | 7-Nitro Derivative |

|---|---|---|---|

| Stability (kJ/mol relative) | 0.0 | -6.6 | -22.6 |

| Reaction Selectivity | N/A | 95% 1-isomer | 100% 2-isomer |

| Hydrogen Bonding | Moderate | Weak | Strong intramolecular |

The analysis of collision cross section data from ion mobility spectrometry studies provides additional comparative information about the three-dimensional shapes of different indazole derivatives. The predicted collision cross section values for this compound and its isomers show measurable differences that reflect their distinct conformational preferences and intermolecular interaction patterns.

属性

IUPAC Name |

(2-methylindazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-11-5-8-4-7(6-12)2-3-9(8)10-11/h2-5,12H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZYREQWDFMCGNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=C(C=CC2=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Formation of the Indazole Core

The indazole scaffold is commonly synthesized via cyclization reactions involving o-aminobenzonitriles or o-nitrobenzylamines with hydrazine or hydrazine derivatives. Typical methods include:

- Cyclization of o-aminobenzonitriles with hydrazine hydrate under reflux in polar solvents such as methanol, which affords the 2H-indazole ring system.

- Cadogan reaction : Reduction and cyclocondensation of nitrobenzaldehyde derivatives with phosphite reagents (e.g., triethyl phosphite) to yield 2H-indazoles.

These methods provide a robust approach to access the indazole core with various substitution patterns.

Hydroxymethylation at the 5-Position

The hydroxymethyl (-CH2OH) substituent at the 5-position is typically introduced by:

- Hydroxymethylation reaction using formaldehyde in the presence of a base (e.g., sodium hydroxide) to add the hydroxymethyl group onto the aromatic ring.

- Alternatively, nucleophilic substitution or reductive amination involving methanol-containing precursors can install the hydroxymethyl group.

Optimized reaction conditions, including solvent choice (ethanol or methanol/chloroform mixtures), temperature control (reflux), and catalysts (such as Fe3O4-based nanoparticles), enhance yield and selectivity.

Detailed Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes | Yield (%) (typical) |

|---|---|---|---|

| Indazole core formation | o-Aminobenzonitrile + hydrazine hydrate, MeOH, reflux | Polar solvent facilitates cyclization | 70-85 |

| Methyl group introduction | Methyl iodide or dimethyl sulfate, base, room temp or reflux | Alkylation regioselectivity important | 65-80 |

| Hydroxymethylation | Formaldehyde, NaOH, EtOH or MeOH/CHCl3 (1:2 v/v), reflux | Catalysts like Fe3O4@FU NPs improve efficiency | 60-75 |

- Catalysts : Iron oxide nanoparticles (Fe3O4@FU) have been reported to improve reaction rates and recyclability in hydroxymethylation steps.

- Solvent systems : Use of ethanol or mixed solvents enhances solubility of intermediates and promotes reaction kinetics.

- Purification : Recrystallization from ethanol or methanol yields high-purity products.

Industrial and Scale-Up Considerations

Industrial synthesis focuses on:

- Maximizing yield and purity while minimizing cost and environmental impact.

- Use of continuous flow reactors for better control and scalability.

- Application of green chemistry principles , such as solvent recycling and catalyst reuse.

- Advanced purification techniques to ensure product quality.

These strategies align with sustainable production goals and regulatory compliance.

Analytical Characterization Supporting Preparation

To confirm successful synthesis and purity, the following techniques are employed:

| Technique | Purpose | Key Observations |

|---|---|---|

| ¹H and ¹³C NMR | Confirm substitution pattern and hydroxymethyl group | Characteristic signals for methyl and -CH2OH groups |

| High-Resolution Mass Spectrometry (HRMS) | Molecular weight confirmation and fragmentation analysis | Molecular ion peak at m/z 162.19 (M+) |

| Infrared Spectroscopy (IR) | Identification of O-H stretch and aromatic ring vibrations | O-H stretch ~3200–3600 cm⁻¹; indazole ring bands |

| Thin-Layer Chromatography (TLC) | Reaction monitoring | EtOAc/hexane (1:3) solvent system effective for tracking |

Summary Table of Preparation Methods

| Stage | Method | Reagents/Conditions | Advantages | Challenges/Notes |

|---|---|---|---|---|

| Indazole core synthesis | Cyclization of o-aminobenzonitriles | Hydrazine hydrate, MeOH, reflux | High yield, straightforward | Requires careful temperature control |

| Methyl group installation | Alkylation with methyl iodide | Base, room temp or reflux | Regioselective methylation | Avoid over-alkylation |

| Hydroxymethylation | Reaction with formaldehyde + base | NaOH, ethanol or MeOH/CHCl3, reflux | Efficient installation of -CH2OH | Control of reaction time to avoid side reactions |

| Purification | Recrystallization | Ethanol or methanol | High purity product | Multiple recrystallizations may be needed |

Research Findings and Notes

- The preparation of this compound is well-documented with reliable synthetic protocols that integrate classical heterocyclic chemistry and modern catalytic enhancements.

- Use of nanoparticle catalysts has shown promise in improving reaction rates and recyclability during hydroxymethylation.

- Reaction monitoring by TLC and characterization by NMR and HRMS ensure precise control over product formation.

- Industrial methods emphasize environmental and economic efficiency, including solvent choice and process intensification.

- The hydroxymethyl group significantly enhances solubility and functionalization potential, making this compound valuable as an intermediate in pharmaceutical research.

化学反应分析

Types of Reactions

(2-Methyl-2H-indazol-5-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The indazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, at the available positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a catalyst.

Major Products

Oxidation: (2-Methyl-2H-indazol-5-yl)carboxylic acid.

Reduction: this compound.

Substitution: Various substituted indazole derivatives depending on the reagents used.

科学研究应用

Medicinal Chemistry

(2-Methyl-2H-indazol-5-yl)methanol serves as a building block for synthesizing pharmaceutical agents targeting various diseases. Its potential therapeutic applications include:

- Anti-inflammatory Agents: The compound has shown promise in modulating inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs.

- Anticancer Properties: Research indicates that indazole derivatives can induce apoptosis in cancer cells by inhibiting key kinases involved in cell cycle regulation, such as chk1 and chk2.

Case Study:

A study demonstrated that derivatives of indazole, including this compound, effectively inhibited cancer cell proliferation in vitro, suggesting potential for further development into anticancer therapies.

Materials Science

The compound is being explored for its role in developing organic semiconductors due to its unique electronic properties. Its ability to form stable structures makes it suitable for applications in:

- Organic Light Emitting Diodes (OLEDs)

- Photovoltaic Cells

Data Table: Potential Material Applications

| Application Type | Description |

|---|---|

| Organic Semiconductors | Used in OLEDs and photovoltaic devices |

| Coatings | Potential use in protective coatings |

| Dyes and Pigments | Investigated for color properties |

Biological Studies

In biochemical research, this compound acts as a probe to study enzyme interactions and cellular processes. Its ability to modulate kinase activity is crucial for understanding various signaling pathways.

Key Findings:

- The compound has been shown to interact with specific enzymes, influencing pathways related to cell growth and metabolism.

Case Study:

Research highlighted the compound's role in modulating the activity of h-sgk kinase, which is involved in cellular volume regulation. This modulation could lead to new insights into treating diseases related to cell volume dysregulation.

Industrial Applications

The versatility of this compound allows it to be utilized in various industrial processes, including:

- Synthesis of Specialty Chemicals: Used as an intermediate in producing dyes and pigments.

Data Table: Industrial Uses

| Industrial Application | Description |

|---|---|

| Specialty Chemicals | Intermediate for dyes and pigments |

| Chemical Synthesis | Building block for various organic compounds |

作用机制

The mechanism of action of (2-Methyl-2H-indazol-5-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, enhancing binding affinity and specificity. The indazole ring can participate in π-π stacking interactions and other non-covalent interactions, contributing to the compound’s overall activity.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features, molecular properties, and synthesis methods of (2-Methyl-2H-indazol-5-yl)methanol and related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Functional Groups | Synthesis Highlights |

|---|---|---|---|---|

| This compound | C₉H₁₀N₂O | 162.19 (calculated) | -OH (methanol group) | Likely via catalytic arylation |

| 2-(2-Methyl-2H-indazol-5-yl)acetic acid | C₉H₈ClNO₂ | 197.62 | -COOH (acetic acid group) | Not specified; commercial source |

| (2-Methyl-2H-indazol-5-yl)thiourea | C₉H₁₀N₄S | 206.26 | -NH-CS-NH₂ (thiourea) | Derived from indazole precursors |

| Methyl 2-(2-methyl-2H-indazol-5-yl)benzoate | C₁₆H₁₄N₂O₃ | 282.29 | -COOCH₃ (ester group) | Pd-catalyzed arylation (31% yield) |

| [1-Benzyl-2-(benzylsulfanyl)-1H-imidazol-5-yl]methanol | C₁₈H₁₈N₂OS | 310.41 | -Benzyl, -S-benzyl, -OH | Multi-step alkylation/sulfanylation |

| {1-[2-(Diethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol | C₁₁H₂₁N₃O₃S | 283.37 | -SO₂CH₃, -N(Et)₂ | Functionalization of imidazole core |

Key Comparative Insights

Functional Group Influence on Physicochemical Properties

- This group is critical for hydrogen bonding in biological systems.

- Carboxylic Acid (-COOH) : As seen in 2-(2-methyl-2H-indazol-5-yl)acetic acid, this group increases acidity (pKa ~4-5), favoring salt formation and solubility in basic media .

- Thiourea (-NH-CS-NH₂) : Introduces hydrogen-bonding capacity and may enhance binding to metal ions or biological targets, as observed in kinase inhibitors .

- Ester (-COOCH₃) : The ester group in methyl 2-(2-methyl-2H-indazol-5-yl)benzoate improves lipophilicity, which could enhance membrane permeability .

生物活性

(2-Methyl-2H-indazol-5-yl)methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound, characterized by the hydroxymethyl group at the 5-position of the indazole ring, exhibits various pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and antiprotozoal properties. This article synthesizes current research findings, case studies, and biochemical analyses to provide a comprehensive overview of its biological activity.

Target Kinases

Indazole derivatives, including this compound, primarily target several kinases such as chk1 , chk2 , and h-sgk . These kinases play crucial roles in cellular processes like cell cycle regulation and volume control. The inhibition of these kinases can lead to significant alterations in cellular signaling pathways, impacting processes such as apoptosis and proliferation.

Interaction with Biomolecules

The compound interacts with specific enzymes and proteins, influencing their activity. For example, it can inhibit kinase activity by binding to their active sites, thus preventing substrate phosphorylation. This mechanism is crucial for the compound's anticancer effects, as it may induce programmed cell death in malignant cells .

Antimicrobial Activity

Research has demonstrated that this compound exhibits potent antimicrobial properties. In studies comparing various indazole derivatives against pathogens like Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, this compound showed superior efficacy compared to traditional antibiotics such as metronidazole. For instance, certain derivatives were found to be 12.8 times more potent than metronidazole against G. intestinalis .

Anticancer Potential

The anticancer activity of this compound has been highlighted in several studies. It has been shown to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The compound's ability to modulate kinase activity is particularly relevant in this context, as it affects critical pathways involved in tumor growth and survival .

In Vitro Studies

A series of in vitro experiments evaluated the cytotoxic effects of this compound on different cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values demonstrating its potency against specific cancer types.

In Vivo Studies

Animal model studies further supported the therapeutic potential of this compound. At lower doses, the compound demonstrated significant tumor growth inhibition without notable toxicity, suggesting a favorable therapeutic window for potential clinical applications .

The biochemical properties of this compound include its stability under physiological conditions and its metabolic pathways involving liver enzymes. The compound undergoes metabolism leading to various metabolites that may also possess biological activity.

常见问题

Q. What are the established synthetic routes for (2-Methyl-2H-indazol-5-yl)methanol, and what key reaction parameters influence yield and purity?

Methodological Answer:

- Nucleophilic Cyclization : React 2-methylindazole precursors with formaldehyde or equivalent electrophiles under acidic or basic conditions. For example, analogous methods involve cyclization of nitroso intermediates (as seen in indazole derivatives) .

- Reductive Functionalization : Reduce 5-carboxy-2-methylindazole derivatives (e.g., using LiAlH₄ or NaBH₄) to yield the methanol group. Ensure anhydrous conditions to prevent side reactions.

- Key Parameters :

- Catalyst Selection : Use triethylamine or acetic acid to optimize cyclization efficiency .

- Temperature Control : Maintain reflux conditions (e.g., 80–110°C) to balance reaction rate and byproduct formation.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) to isolate high-purity product .

Q. How can the structural integrity of this compound be confirmed using crystallographic techniques?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation of methanol or ethanol solutions. Collect diffraction data using Mo-Kα radiation (λ = 0.71073 Å) .

- Data Refinement : Use SHELXL for structure solution and refinement. Validate bond lengths (e.g., C–O ≈ 1.42 Å) and angles against standard values .

- Visualization : Generate anisotropic displacement ellipsoid plots with ORTEP for Windows to assess thermal motion and disorder .

- Validation Metrics : Report R-factor (<5%), residual electron density (±0.3 eÅ⁻³), and Hirshfeld surface analysis to confirm packing efficiency .

Q. What analytical methods are recommended for assessing the stability of this compound under varying storage conditions?

Methodological Answer:

- Accelerated Stability Studies : Expose the compound to 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (C18 column, methanol/water mobile phase) .

- Spectroscopic Monitoring : Track OH-stretching vibrations (3200–3600 cm⁻¹) using FTIR to detect oxidation or hydration.

- Storage Recommendations : Store in amber vials at –20°C under inert atmosphere (argon) to minimize photolytic and oxidative degradation .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity of this compound in catalytic systems?

Methodological Answer:

- Geometry Optimization : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model the compound’s electronic structure. Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.

- Catalytic Activity Prediction : Simulate interactions with transition metals (e.g., Pd or Cu) to assess coordination potential. Compare activation energies for methanol group participation in cross-coupling reactions .

- Solvent Effects : Incorporate polarizable continuum models (PCM) to evaluate solvation effects on reaction pathways .

Q. What strategies resolve contradictions in reported physicochemical properties of this compound across studies?

Methodological Answer:

- Meta-Analysis Framework :

- Data Harmonization : Normalize variables (e.g., solubility in methanol vs. DMSO) using standardized protocols .

- Controlled Replication : Repeat experiments under identical conditions (e.g., pH 7.0, 25°C) to isolate variables.

- Multivariate Statistics : Apply PCA to identify outliers in datasets, such as anomalous melting points or NMR shifts .

- Collaborative Validation : Share samples between labs to benchmark analytical results (e.g., DSC for melting point verification).

Q. How does the methanol functional group influence intermolecular interactions in the crystal packing of this compound?

Methodological Answer:

- Hydrogen Bond Analysis : Identify O–H···N and O–H···O interactions using Mercury Software. Measure donor-acceptor distances (typically 2.6–3.0 Å) .

- Packing Motifs : Compare with analogues (e.g., 2-(2-methyl-2H-indazol-5-yl)acetic acid) to assess how the methanol group stabilizes layered vs. helical arrangements .

- Thermal Analysis : Perform TGA-DSC to correlate hydrogen-bond density with thermal stability (decomposition >200°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。